6-chloropyridazine-3-thiol
Description
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Properties
IUPAC Name |
6-chloropyridazine-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHEWLZYZQXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Pyridazine Core Structures in Organic Synthesis and Their Significance
Pyridazine (B1198779), a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of synthetic organic compounds. fiveable.me Its unique electronic properties, arising from the presence of the two nitrogen atoms, render it less basic than pyridine (B92270) and influence its reactivity patterns. fiveable.me The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including marketed drugs. nih.gov
The versatility of the pyridazine core allows for its incorporation into various molecular architectures, leading to compounds with a wide spectrum of applications. fiveable.meliberty.edu Pyridazine derivatives are investigated for their potential in pharmaceuticals, agrochemicals, and materials science. fiveable.meliberty.edu In the realm of medicine, these derivatives have shown promise as antitumor, anti-inflammatory, and antimicrobial agents. fiveable.me The ability to functionalize the pyridazine ring at different positions enables the fine-tuning of a molecule's properties, making it a valuable building block for the synthesis of complex chemical entities. organic-chemistry.org
Contextualization of Thiol Substituted Heterocycles Within Chemical Research
Thiol-substituted heterocycles are a class of organic compounds characterized by the presence of a sulfur-containing thiol group (-SH) attached to a heterocyclic ring. researchgate.net These compounds are of significant interest in various fields of chemical research due to the unique reactivity of the thiol group. Thiols are known to be strong ligands capable of binding to metal surfaces, a property that is exploited in the development of corrosion inhibitors. researchgate.net
The introduction of a thiol group to a heterocyclic system can dramatically alter its electronic and biological properties. semanticscholar.org Thiol-substituted heterocycles, such as those based on the 1,2,4-triazole (B32235) ring, have demonstrated a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. semanticscholar.org Furthermore, the thiol group can participate in various chemical transformations, making these compounds versatile intermediates in organic synthesis for the creation of more complex heterocyclic systems. semanticscholar.orgkaust.edu.sa The ability of thiols to undergo thiol-disulfide exchange reactions is also a key aspect of their chemical behavior and has been studied in the context of drug metabolism and the design of prodrugs.
Research Landscape of 6 Chloropyridazine 3 Thiol As a Heterocyclic Building Block
Conventional Synthetic Pathways
Traditional methods for the synthesis of this compound primarily rely on nucleophilic substitution reactions on readily available pyridazine precursors and cyclization strategies to construct the core heterocyclic ring.
Nucleophilic Substitution Routes from Halogenated Pyridazine Precursors
A prevalent and direct method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dihalogenated pyridazine precursor. The most common starting material for this approach is 3,6-dichloropyridazine.
One well-documented procedure utilizes sodium hydrogensulfide (NaSH) as the nucleophile. In a typical reaction, 3,6-dichloropyridazine is treated with sodium hydrogensulfide in an alcoholic solvent, such as ethanol (B145695). The mixture is heated under reflux for a specific duration, leading to the selective replacement of one of the chlorine atoms with a thiol group. Following the reaction, the solvent is removed, and the product is isolated by adjusting the pH of the aqueous solution. This method has been reported to produce this compound in high yields, often exceeding 90%. rsc.org
A specific example of this synthesis is as follows: To a suspension of sodium hydrogensulfide (3.78 g) in ethanol (88 mL), 3,6-dichloropyridazine (5.0 g) is added, and the mixture is refluxed for one hour. After evaporation of the solvent, water is added, and the pH is adjusted to approximately 9 with a sodium hydroxide (B78521) solution to remove any unreacted starting material. The desired product is then precipitated by acidifying the filtrate to a pH of about 2 with hydrochloric acid, yielding this compound as a solid. rsc.org
Table 1: Synthesis of this compound via Nucleophilic Substitution
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| 3,6-Dichloropyridazine | Sodium hydrogensulfide | Ethanol | 1 hour | 96% | rsc.org |
Strategies Employing Thiourea as a Sulfur Source
Thiourea serves as a common and effective reagent for introducing a thiol group onto a heterocyclic ring. In the context of pyridazine synthesis, thiourea can be reacted with a halogenated pyridazine, such as 3,6-dichloropyridazine, to yield the corresponding pyridazinethiol. This reaction typically proceeds by heating the reactants in a suitable solvent. Current time information in Bangalore, IN. The initial product is often a thiouronium salt, which is then hydrolyzed under acidic or basic conditions to liberate the free thiol.
While specific high-yield procedures for the direct synthesis of this compound using thiourea are documented in broader chemical literature, detailed research articles often focus on the synthesis of more complex derivatives where this reaction is a key step. researchgate.netamazonaws.com For instance, the reaction of 3,6-dichloropyridazine with thiosemicarbazide (B42300) in refluxing ethanol has been reported to yield related triazolopyridazine structures, demonstrating the reactivity of the chloro-substituents with sulfur-containing nucleophiles. amazonaws.com
Cyclization Reactions in the Formation of Pyridazine Rings
The formation of the pyridazine ring itself is a fundamental strategy in heterocyclic chemistry. These reactions typically involve the condensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648) or its derivatives. acs.orgwur.nl The resulting dihydropyridazine (B8628806) can then be oxidized to the aromatic pyridazine.
Various precursors can be employed for the construction of the pyridazine core. For example, the reaction of α,β-unsaturated hydrazones can lead to the formation of 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Another approach involves the hetero-Diels-Alder reaction between an azo-diene and an electron-rich olefin to form a tetrahydropyridazine, which is then aromatized. nih.gov
While these cyclization methods are powerful for creating a wide array of substituted pyridazines, their application to the direct synthesis of this compound is less common, as it would require specifically substituted and often complex starting materials to achieve the desired chloro and thiol functionalities in the correct positions. Generally, functionalization of a pre-formed pyridazine ring, as described in the previous sections, is a more straightforward approach.
Modern and Enhanced Synthetic Approaches
To improve reaction efficiency, yield, and substrate scope, modern synthetic methodologies have been applied to the synthesis of pyridazine derivatives. These include palladium-catalyzed cross-coupling reactions and the use of microwave irradiation to accelerate reaction times.
Application of Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In pyridazine chemistry, these reactions are particularly useful for the functionalization of chloropyridazines. wur.nl
While the direct palladium-catalyzed thiolation of 6-chloropyridazine to introduce the 3-thiol group is not widely reported as a primary synthetic route, related C-S bond-forming reactions are well-established. rsc.orgmdpi.com These reactions typically involve the coupling of a halo-heterocycle with a thiol in the presence of a palladium catalyst and a suitable ligand. For instance, palladium-N-heterocyclic carbene (NHC) complexes have shown excellent activity in catalyzing the cross-coupling of aryl halides with thiols. researchgate.net
More commonly, palladium catalysis is employed to introduce other substituents onto the pyridazine ring, starting from a halogenated precursor. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions on the pyridazine ring. This highlights the versatility of palladium catalysis in creating diverse pyridazine analogues, which could subsequently be converted to the desired thiol.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govscirp.orgresearchgate.net
This technology has been successfully applied to the synthesis of various pyridazine derivatives. nih.govmdpi.com For example, the synthesis of sulfonamide derivatives of pyridazines has been efficiently carried out using microwave irradiation. nih.gov In some instances, reactions that take several hours under conventional heating can be completed in a matter of minutes with microwave assistance. researchgate.net
While a specific microwave-assisted procedure for the synthesis of this compound is not prominently featured in the primary literature, the general success of MAOS in the synthesis of related heterocyclic thiols and chloropyridazine derivatives suggests its potential applicability. mdpi.comrsc.org For instance, microwave heating has been employed in the one-pot synthesis of thiols from their corresponding halides using potassium thioacetate. amazonaws.com This indicates that the nucleophilic substitution reaction on 3,6-dichloropyridazine could likely be accelerated using this technology.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Arylidenehydrazinyl-6-chloropyridazines | Hours | Minutes | researchgate.net |
| Synthesis of Thiazolyl-pyridazinediones | - | 8 minutes | mdpi.com |
| One-pot thiol synthesis | 6-24 hours | 60 minutes | amazonaws.com |
Considerations for Reaction Optimization and Efficiency
Optimizing the synthesis of this compound and its analogues is crucial for improving yield, reducing reaction times, minimizing costs, and enhancing environmental safety. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reactant stoichiometry, and the use of catalysts or modern energy sources.
Solvent, Temperature, and Reactant Ratio:
The synthesis of pyridazine derivatives is highly dependent on the reaction conditions. For the amination of 3,6-dichloropyridazine, a reaction analogous to the synthesis of this compound, extensive studies on optimization have been published. google.com These studies demonstrate that the choice of solvent, temperature, and the molar ratio of reactants significantly impacts the reaction's outcome. Solvents such as water, methanol, ethanol, DMF, and acetonitrile (B52724) have been used, with reaction temperatures ranging from 30°C to 180°C and reaction times from 5 to 26 hours. google.com
For example, in the synthesis of 3-amino-6-chloropyridazine (B20888), a systematic variation of these parameters reveals a clear correlation between the conditions and the product yield. google.com The data suggests that higher temperatures generally lead to shorter reaction times, although a balance must be struck to avoid the formation of byproducts.
Interactive Data Table: Optimization of 3-amino-6-chloropyridazine Synthesis Data derived from analogous synthesis to illustrate optimization principles. google.com
| Molar Ratio (Ammonia:Dichloropyridazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.5:1 | DMF/Acetonitrile | 150 | 6 | 89.25 |
| 3.75:1 | Water | 105 | 5 | 90.48 |
| 0.5:1 | Dichloromethane | 30 | 26 | 81.42 |
These findings highlight that a comprehensive screening of solvents, temperature, and reactant ratios is a critical step in optimizing the synthesis of this compound. The high yield (96%) reported for the synthesis using sodium hydrogensulfide in ethanol under reflux suggests the conditions are already well-optimized, but further fine-tuning could potentially reduce energy consumption or simplify purification. chemicalbook.com
Modern Synthetic Techniques:
To improve efficiency and align with the principles of green chemistry, modern synthetic methods can be employed. Microwave-assisted synthesis, for instance, has been shown to be a powerful tool for preparing polyfunctional pyridazines from 3,6-dichloropyridazine. researchgate.net Microwave irradiation can dramatically reduce reaction times compared to conventional heating.
The use of environmentally benign solvents, such as ionic liquids (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, [BMIM]BF₄), is another key strategy. researchgate.netmdpi.com These solvents can act as both the reaction medium and, in some cases, a catalyst, while also offering the potential for recycling, thereby reducing waste and environmental impact. researchgate.netmdpi.com The combination of microwave heating and ionic liquids presents a powerful, efficient, and green methodology for synthesizing pyridazine derivatives. researchgate.net
Furthermore, techniques such as ultrasound-assisted synthesis have been successfully applied to create other sulfur-containing heterocycles in aqueous media, indicating another potential avenue for the eco-friendly optimization of this compound synthesis. mdpi.com
Nucleophilic Substitution Chemistry
The dual reactivity of this compound allows for selective functionalization at either the chlorinated pyridazine moiety or the thiol group, depending on the reaction conditions and the nature of the nucleophile.
Reactivity at the Chlorinated Pyridazine Moiety
The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the pyridazine ring nitrogens. A variety of nucleophiles can displace the chloride, leading to a diverse range of substituted pyridazine derivatives.
For instance, the reaction of this compound with amines, such as cycloalkylamines, in a suitable solvent like 1,4-dioxane (B91453) results in the formation of the corresponding 6-amino-substituted pyridazine-3-thiols. clockss.org Similarly, displacement of the chlorine atom by a hydrazinyl group can be achieved, and these derivatives can be further condensed with aldehydes. clockss.org The substitution of the chlorine can also be accomplished with other nucleophiles, including thiophenyl groups. clockss.org
| Nucleophile | Product | Reference |
| Cycloalkylamine | 6-(Cycloalkylamino)pyridazine-3-thiol | clockss.org |
| Hydrazine | 6-Hydrazinylpyridazine-3-thiol | clockss.org |
| Thiophenol | 6-(Phenylthio)pyridazine-3-thiol | clockss.org |
Nucleophilicity of the Thiol Group and Related Transformations
The thiol group of this compound is a potent nucleophile and can readily undergo various transformations, most notably S-alkylation reactions. smolecule.com The thiol can exist in tautomeric equilibrium with its thione form, 6-chloro-3(2H)-pyridazinethione. nih.gov
The nucleophilic character of the thiol allows for facile reaction with alkyl halides to form the corresponding thioethers. smolecule.com This S-alkylation is a common strategy for introducing a variety of side chains at the 3-position of the pyridazine ring. researchgate.netjmaterenvironsci.com For example, treatment with alkyl halides in the presence of a base affords 3-(alkylthio)-6-chloropyridazines. researchgate.net These thioether derivatives can then be subjected to further transformations, such as Negishi cross-coupling reactions, to introduce aryl groups at other positions on the pyridazine ring. uni-muenchen.de
| Reagent | Product Type | Reference |
| Alkyl Halide | 3-(Alkylthio)-6-chloropyridazine | smolecule.comresearchgate.netjmaterenvironsci.com |
| 2-Oxoclopidogrel | Mixed Disulfide Conjugate | researchgate.net |
Oxidation and Reduction Pathways of the Thiol Functionality
The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to a range of derivatives with distinct properties.
Formation of Disulfide Derivatives
Oxidation of the thiol group in this compound readily leads to the formation of the corresponding disulfide, bis(6-chloropyridazin-3-yl) disulfide. smolecule.com This dimerization can be achieved under various oxidizing conditions. smolecule.com The disulfide linkage is a key structural motif in many biologically active molecules.
Furthermore, this compound can form mixed disulfide conjugates. For instance, in studies related to the metabolism of clopidogrel (B1663587), it was observed that in the presence of this compound, the active metabolite of clopidogrel does not form; instead, a mixed disulfide conjugate between the clopidogrel active metabolite and this compound is produced. researchgate.net These mixed disulfides can be stable entities but may also undergo thiol-disulfide exchange reactions. researchgate.net
Other Redox-Mediated Transformations
Beyond disulfide formation, the thiol group can be oxidized to higher oxidation states, such as sulfinic and sulfonic acids, although specific examples for this compound are not extensively detailed in the provided context. The general chemistry of thiols suggests that stronger oxidizing agents would lead to these more highly oxidized products. smolecule.com
Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems
The pyridazine ring system, including derivatives of this compound, serves as a valuable scaffold for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. These reactions often involve the nitrogen atoms of the pyridazine ring or functional groups attached to it.
While specific examples of cycloaddition reactions starting directly from this compound are not explicitly detailed, the general reactivity of pyridazine derivatives in [3+2] and [3+3] cycloaddition reactions is well-established for the construction of five- and six-membered fused rings, respectively. nih.gov For instance, pyridazinium ylides can undergo cycloaddition with dipolarophiles to form pyrrolopyridazines. nih.gov It is conceivable that derivatives of this compound could be elaborated into suitable precursors for such cycloaddition reactions.
Condensation reactions are also a key strategy for building fused systems. For example, derivatives of this compound bearing a hydrazinyl group at the 6-position can be condensed with various reagents to form fused triazole or tetrazole ring systems. clockss.org The synthesis of pyridazino[3,4-a]carbazoles has been achieved through the reaction of carbazole (B46965) derivatives with thiocarbohydrazide (B147625) or thiosemicarbazide, highlighting the utility of thiol- and hydrazine-functionalized pyridazines in constructing complex polycyclic structures. researchgate.net The formation of fused pyrimidine (B1678525) rings onto a pyridazine core is also a documented synthetic strategy. google.comnih.gov
Synthesis of Pyridazinoquinazolinone Derivatives
The fusion of pyridazine and quinazolinone rings results in the formation of pyridazino[6,1-b]quinazolin-10-ones, a tricyclic system of significant interest. The synthesis of these derivatives can be achieved by reacting this compound with appropriately substituted anthranilic acids. researchgate.net
In a typical reaction, this compound is refluxed with substituted anthranilic acids in a solvent such as butanol. This condensation reaction leads to the formation of the pyridazino[6,1-b]quinazolin-10-one scaffold. The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on the pyridazine ring, followed by cyclization. researchgate.net
Table 1: Examples of Synthesized Pyridazino[6,1-b]quinazolin-10-one Derivatives
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2a | H | 70 | 248-250 |
| 2b | Cl | 65 | 260-262 |
| 2c | NO₂ | 60 | 210-212 |
Data sourced from Salem, M. S., et al. (2013). researchgate.net
Construction of Benzimidazolo-Pyridazine Thiones
Another important tricyclic system synthesized from this compound is the benzimidazolo-pyridazine thione framework. This is constructed by reacting the starting thiol with o-phenylenediamine (B120857). researchgate.net
The synthesis involves refluxing equimolar amounts of this compound and o-phenylenediamine in butanol. The reaction facilitates the formation of the fused benzimidazole (B57391) ring onto the pyridazine core, yielding the target heterocyclic compound. researchgate.net
Table 2: Physical Properties of Benzimidazolo[1',2':1,6]pyridazino[4,5-b]quinoxaline-6-thione
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|
| 3 | 68 | 272-274 | C₁₀H₆N₄S |
Data sourced from Salem, M. S., et al. (2013). researchgate.net
Formation of Imidazo-, Triazolo-, and Tetrazolo-Pyridazine Frameworks
The reactivity of this compound allows for the construction of various fused five-membered heterocyclic rings, including imidazoles, triazoles, and tetrazoles. researchgate.netresearchgate.net
Imidazo[1,2-b]pyridazine (B131497) Derivatives: The imidazo[1,2-b]pyridazine scaffold can be synthesized by reacting this compound with α-amino acids. For instance, refluxing with phenylalanine in butanol yields the corresponding imidazo[1,2-b]pyridazine-3(2H)-thione derivative. researchgate.net This reaction highlights the utility of the thiol in building bicyclic systems with potential biological relevance. dergipark.org.trnih.gov
sciencepublishinggroup.comresearchgate.netCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine Derivatives: The fusion of a triazole ring to the pyridazine core is achieved through reactions with hydrazine derivatives. When this compound is refluxed with thiosemicarbazide in ethanol, it yields 3-amino- sciencepublishinggroup.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-6(5H)-thione. Similarly, reacting it with benzoylhydrazines under the same conditions produces 3-aryl-substituted triazolopyridazine derivatives. researchgate.netresearchgate.net
Tetrazolo[1,5-b]pyridazine (B14759603) Derivatives: The formation of a tetrazolo[1,5-b]pyridazine system occurs when this compound is treated with sodium nitrite (B80452) in an acidic medium, such as acetic acid. This reaction leads to the cyclization and formation of the fused tetrazole ring, demonstrating a facile route to this particular heterocyclic framework. researchgate.netthieme-connect.dearkat-usa.org
Table 3: Examples of Fused Pyridazine Frameworks
| Compound Type | Reactant | Resulting Framework |
|---|---|---|
| Imidazo-pyridazine | Phenylalanine | Imidazo[1,2-b]pyridazine-3(2H)-thione derivative |
| Triazolo-pyridazine | Thiosemicarbazide | 3-Amino- sciencepublishinggroup.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-6(5H)-thione |
| Triazolo-pyridazine | Benzoylhydrazines | 3-Aryl- sciencepublishinggroup.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-6(5H)-thione |
| Tetrazolo-pyridazine | Sodium Nitrite | Tetrazolo[1,5-b]pyridazine derivative |
Information sourced from Salem, M. S., et al. (2013). researchgate.net
Role as a Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
As demonstrated in the preceding sections, this compound is a highly effective precursor for generating a wide array of complex heterocyclic structures. researchgate.net Its ability to participate in reactions leading to tricyclic systems like pyridazinoquinazolinones and benzimidazolo-pyridazine thiones, as well as bicyclic frameworks such as imidazo[1,2-b]pyridazines, sciencepublishinggroup.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines, and tetrazolo[1,5-b]pyridazines, underscores its synthetic importance. researchgate.netresearchgate.netnih.gov
The strategic application of different reagents allows for the selective construction of various fused rings onto the pyridazine core. For example, the reaction with bifunctional reagents like anthranilic acid or o-phenylenediamine leads to the formation of tricyclic products. researchgate.net Meanwhile, reactions with hydrazines or α-amino acids provide access to important bicyclic systems. researchgate.netdergipark.org.trnih.gov Furthermore, the thiol and chloro substituents can be targeted for further modifications, such as in the synthesis of disulfide and sulfide (B99878) derivatives, expanding the molecular diversity achievable from this single starting material. researchgate.netresearchgate.net This versatility establishes this compound as a key building block in the field of heterocyclic chemistry. sciencepublishinggroup.comresearchgate.net
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of 6-chloropyridazine-3-thiol (B1277308). The molecule exists in a tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (6-chloro-3(2H)-pyridazinethione). Spectroscopic data typically reflects the predominant tautomer under the specific analytical conditions. The numbering of atoms for NMR assignment is as follows: the chlorine atom is at position 6, the sulfur atom is at position 3, and the ring protons are at positions 4 and 5.
Proton (¹H) NMR spectroscopy of this compound provides critical information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The pyridazine (B1198779) ring contains two protons, H4 and H5, which are adjacent to each other, leading to spin-spin coupling.
Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent shows two distinct signals in the aromatic region, both appearing as doublets. google.com This pattern is characteristic of two vicinal aromatic protons. The signal at δ 6.99 ppm is attributed to one of the ring protons, while the signal at δ 7.60 ppm corresponds to the other. google.com Both doublets exhibit an identical coupling constant (J) of 9.6 Hz, confirming their adjacent positions on the pyridazine ring. The presence of a broad signal, typically observed for an N-H proton in the thione tautomer, may also be present, although its chemical shift can vary depending on solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. google.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyridazine ring (C3, C4, C5, and C6).
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom.
C3: This carbon is bonded to the sulfur atom. In its thione tautomeric form (C=S), it is expected to be significantly deshielded and appear at a very low field, potentially in the range of 170-190 ppm.
C6: Attached to the electronegative chlorine atom, this carbon is also expected to be deshielded and resonate at a lower field compared to the other ring carbons, likely in the 145-155 ppm range.
C4 and C5: These carbons are bonded to hydrogen atoms and are expected to appear at a higher field (further upfield) than C3 and C6. Their chemical shifts would likely fall within the typical aromatic range of 120-140 ppm. The specific assignments for C4 and C5 would require further analysis using 2D NMR techniques.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H4 and H5 protons (at δ 6.99 and 7.60 ppm), definitively confirming that they are adjacent to one another on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show two cross-peaks: one connecting the H4 proton signal to the C4 carbon signal, and another connecting the H5 proton signal to the C5 carbon signal. This allows for the direct assignment of the C4 and C5 resonances in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J couplings), which is vital for piecing together the molecular framework. For this compound, key expected HMBC correlations would include:
H4 correlating to C6 (two bonds) and C5 (three bonds).
H5 correlating to C3 (two bonds) and C4 (three bonds).
The N-H proton (in the thione form) correlating to C3 and C4 (two and three bonds, respectively). These correlations would provide unequivocal evidence for the connectivity of the pyridazine ring and the positions of the substituents.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The spectrum would be dominated by features of the more stable thione tautomer.
Key expected absorption bands include:
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H bond in the pyridazinethione ring.
C-H Stretching: A sharp peak or peaks around 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the aromatic ring.
C=S Stretching (Thione): The carbon-sulfur double bond of the thione group typically gives rise to a medium to strong absorption band in the 1100-1250 cm⁻¹ region.
Ring Vibrations: C=C and C=N stretching vibrations within the pyridazine ring are expected to appear in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the fingerprint region, typically between 600-800 cm⁻¹. The absence or presence of a very weak S-H stretching band near 2550 cm⁻¹ can help confirm the predominance of the thione tautomer over the thiol form.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound (Thione Form).
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations that may be weak or difficult to assign in the IR spectrum.
S-H and C-S Vibrations: While the S-H stretch (around 2550-2600 cm⁻¹) is often weak in IR, it can sometimes be more readily observed in Raman spectroscopy, although its intensity would be low if the thione tautomer predominates. The C-S single bond stretch (thiol form) or C=S double bond stretch (thione form) in the 600-750 cm⁻¹ and 1100-1250 cm⁻¹ regions, respectively, would be Raman active. rsc.org
Symmetric Ring Vibrations: The symmetric "breathing" modes of the pyridazine ring, which involve the entire ring expanding and contracting, often produce strong and sharp signals in Raman spectra. These are valuable for fingerprinting the heterocyclic core.
C-Cl Vibration: The C-Cl stretch is also Raman active and would appear in the 600-800 cm⁻¹ range.
By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its definitive identification and structural confirmation.
Compound Index
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry can precisely measure its mass, confirming its molecular formula.
The molecular formula of this compound is C₄H₃ClN₂S. nih.govechemi.com Its exact monoisotopic mass is 145.9705470 Da, which can be verified using high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap instruments. nih.gov The nominal molecular weight is 146.60 g/mol . nih.gov
When subjected to ionization, typically through techniques like electron ionization (EI) used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule forms a molecular ion (M⁺˙) and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the compound's structure. Data available from the National Institute of Standards and Technology (NIST) library, obtained via GC-MS, reveals a characteristic fragmentation pattern for this compound. nih.gov The base peak, which is the most intense peak in the spectrum, corresponds to the molecular ion (m/z 146), indicating a relatively stable molecule under EI conditions. nih.gov Other significant fragment ions are also observed, providing clues to the compound's structure. nih.gov
Table 1: Key Mass Spectrometry Data for this compound from GC-MS Analysis
| Attribute | Value | Reference |
| Molecular Formula | C₄H₃ClN₂S | nih.govechemi.com |
| Monoisotopic Mass | 145.970547 Da | nih.gov |
| Molecular Ion (M⁺˙) | m/z 146 | nih.gov |
| 2nd Highest Peak | m/z 83 | nih.gov |
| 3rd Highest Peak | m/z 73 | nih.gov |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components within a complex mixture. This separation is a prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and for performing quantitative analysis. For thiols like this compound, reversed-phase HPLC is the most common approach, typically utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.com
A significant challenge in the HPLC analysis of simple thiols is their lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at low concentrations. nih.gov To overcome this, a pre-column or post-column derivatization step is often employed. mdpi.com This involves reacting the thiol group with a reagent to form a derivative that is highly responsive to UV or fluorescence detection. Common derivatizing agents for thiols include ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) for fluorescence detection or 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for UV detection. mdpi.comnih.gov
For related pyridazine compounds, successful separations have been achieved using mobile phases consisting of acetonitrile (B52724) and isopropanol, with detection at 250 nm. nih.gov A similar system could be adapted for this compound to determine its purity by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Parameters for the Analysis of Pyridazine Derivatives
| Parameter | Typical Setting | Reference |
| Column | Reversed-Phase C18 | mdpi.com |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 250 nm | nih.gov |
| Derivatization (optional) | Pre-column with SBD-F for fluorescence detection | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification of volatile and semi-volatile compounds. The existence of a reference mass spectrum for this compound in the NIST database (NIST Number 28849) confirms its amenability to GC-MS analysis. nih.govwiley.com
In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nih.govnih.gov While some thiols may require derivatization to increase their volatility and thermal stability for GC analysis, the availability of a library spectrum for the underivatized this compound suggests it can be analyzed directly under appropriate conditions. nih.gov
For the highly sensitive and selective analysis of this compound in complex matrices, such as biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comunipd.it This technique couples the separation capabilities of HPLC with the specificity of tandem mass spectrometry.
The process begins with the separation of the sample components via HPLC. The eluent from the HPLC column is then directed into an ionization source, typically electrospray ionization (ESI), which generates ions of the analyte. In the first stage of the mass spectrometer, a specific precursor ion, such as the protonated molecule of this compound ([M+H]⁺, m/z 147), is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer.
This technique, particularly when operated in Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific transition from a precursor ion to a product ion (e.g., m/z 147 → m/z 83). unipd.it This allows for accurate quantification even at very low concentrations and in the presence of interfering substances. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Proposed Setting |
| Chromatography | Reversed-Phase HPLC |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion ([M+H]⁺) | m/z 147 |
| Product Ion | m/z 83 (based on GC-MS fragmentation) |
| Monitored Transition (SRM) | 147 → 83 |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely employed to predict a variety of molecular properties for heterocyclic systems, including pyridazine (B1198779) derivatives.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyridazine derivatives, methods like B3LYP with basis sets such as 6-31G* are commonly used to simulate their molecular structure. researchgate.netgsconlinepress.com The optimized geometry of 6-chloropyridazine-3-thiol (B1277308) would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its steric and electronic properties.
The electronic structure of the molecule is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For pyridazine derivatives, these frontier orbitals are crucial in understanding their chemical behavior. researchgate.netgsconlinepress.com
Interactive Table: Calculated Electronic Properties of a Representative Pyridazine-Thione Derivative (5-phenyl-6-ethyl-pyridazine-3-thione). researchgate.netgsconlinepress.com
| Parameter | Value (eV) |
| EHOMO | -6.12 |
| ELUMO | -1.87 |
| Energy Gap (ΔE) | 4.25 |
Note: These values are for a related compound and serve as an illustrative example of the data obtained from DFT calculations.
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for pyridazine derivatives have been shown to be in good agreement with experimental data. researchgate.netrsc.org
For this compound, DFT methods could predict the 1H and 13C NMR chemical shifts, aiding in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting the IR spectrum, assigning specific peaks to the stretching and bending modes of different functional groups within the molecule.
Tautomeric Equilibria and Conformational Preference Analysis
Tautomerism is a significant phenomenon for many heterocyclic compounds, including those with thiol and amino substituents. This compound can exist in at least two tautomeric forms: the thiol form and the thione form. Computational studies on similar systems, such as pyridine-thiol and aminopyridine derivatives, have successfully employed DFT to determine the relative stabilities of different tautomers in the gas phase and in solution. scispace.comnih.govresearchgate.netsemanticscholar.org These studies often reveal that the thione tautomer is more stable for related compounds, a preference that can be influenced by solvent effects. scispace.com
The relative energies of the possible tautomers of this compound can be calculated to predict the predominant form under different conditions. This is crucial as the different tautomers can exhibit distinct chemical and biological activities.
Interactive Table: Relative Stability of Tautomers for a Representative 2-aminopyridine (B139424) Derivative. nih.govsemanticscholar.org
| Tautomer | Relative Energy (kcal/mol) |
| Canonical (amino) form | 0.00 |
| Imino form (trans) | 13.60 |
| Imino form (cis) | 16.36 |
Note: This data is for an analogous aminopyridine system and illustrates the type of information derived from tautomeric analysis.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netgsconlinepress.comresearchgate.net
These parameters are calculated from the HOMO and LUMO energies and are used to predict how a molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net
Interactive Table: Calculated Quantum Chemical Descriptors for a Representative Pyridazine-Thione Derivative (5-phenyl-6-ethyl-pyridazine-3-thione). researchgate.netgsconlinepress.com
| Descriptor | Value |
| Ionization Potential (I) | 6.12 eV |
| Electron Affinity (A) | 1.87 eV |
| Electronegativity (χ) | 3.99 eV |
| Chemical Hardness (η) | 2.12 eV |
| Chemical Softness (S) | 0.23 eV-1 |
| Electrophilicity Index (ω) | 3.76 eV |
Note: These values are for a related compound and serve as an illustrative example.
Studies on Molecular Interaction Energies and Topological Properties
The interactions of this compound with other molecules or surfaces are governed by intermolecular forces. DFT can be used to calculate the energies of these interactions, such as hydrogen bonding and π-π stacking, which are important in molecular recognition and crystal packing. nih.gov The pyridazine ring, with its two adjacent nitrogen atoms, has a significant dipole moment and is capable of forming strong hydrogen bonds. nih.gov
Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), can provide a deeper understanding of the nature of chemical bonds and intermolecular interactions. researchgate.netmdpi.com This analysis can characterize the strength and nature of bonds, including covalent and non-covalent interactions, by examining the properties of the electron density at bond critical points. mdpi.com For pyridazine derivatives, this can elucidate the nature of the interactions with biological targets or other molecules. researchgate.net
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Chemical Intermediate in the Synthesis of Agrochemicals
The pyridazine (B1198779) core is a well-established pharmacophore in agricultural science, known for its presence in compounds exhibiting herbicidal, insecticidal, and plant growth regulatory activities. Derivatives of pyridazine are noted for their physiological activity and often possess favorable characteristics such as low toxicity and low residue, making them a significant area of research in the pesticide field.
6-Chloropyridazine-3-thiol (B1277308) serves as a key starting material for creating more complex pyridazine derivatives. The thiol (-SH) and chloro (-Cl) groups are reactive sites that allow for sequential modifications, enabling the synthesis of a diverse library of compounds for biological screening. For instance, the chlorine atom can be substituted by various nucleophiles, while the thiol group can undergo reactions like S-alkylation or oxidation to form disulfides. This dual reactivity is crucial for building the complex molecular architectures required for potent agrochemicals.
Studies have focused on synthesizing derivatives such as 3-arylalkylamino-6-chloropyridazines, which have shown herbicidal activity against broadleaf grasses. The development of commercial herbicides like pyridafol, pyridate, and pyridaben (B1679940) underscores the agricultural importance of the pyridazine scaffold. Patents related to pyridazine derivatives further highlight their application as fungicides.
Table 1: Examples of Agrochemicals Based on the Pyridazine Core
| Agrochemical | Type | Activity/Use |
|---|---|---|
| Pyridafol | Herbicide | Weed control |
| Pyridate | Herbicide | Post-emergence control of broad-leaved weeds |
| Pyridaben | Insecticide/Acaricide | Control of mites and insects |
Development of Chemical Probes and Reagents in Research
The distinct reactivity of the thiol group makes this compound and similar thiol-containing molecules valuable in the design of chemical probes and reagents for biological and chemical research.
Thiol-disulfide exchange is a fundamental reaction in biochemistry, crucial for protein folding, stability, and redox signaling. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''), resulting in the formation of a new disulfide and the release of a different thiol. The kinetics of this exchange are highly dependent on factors like the pKa of the thiols involved.
While specific studies detailing the use of this compound for investigating these exchange reactions are not extensively documented in prominent literature, its thiol group is characteristic of the class of compounds used for such purposes. Pyridyl disulfides, for example, are frequently employed in bioconjugation to target cysteine residues in proteins due to their high reactivity with thiols under mild, physiological conditions. The study of such reactions helps elucidate complex biological processes and is essential for developing drugs and diagnostic tools.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Enzymes like lipases, proteases, and laccases are explored for their ability to perform complex transformations under mild conditions.
The application of biocatalysis to thiol-containing compounds includes the enzymatic synthesis of thioesters, which are important intermediates in organic chemistry. For example, lipases have been shown to efficiently catalyze the transesterification between thiols and vinyl esters. While direct enzymatic reactions involving this compound are a niche area of research, the broader field of chemoenzymatic synthesis points to potential applications. For instance, enzymes have been identified that catalyze formal [4+2] cycloadditions in the biosynthesis of thiazolyl peptide natural products, demonstrating the power of enzymes to construct complex heterocyclic systems. This suggests a potential future avenue for using enzymes to create novel pyridazine derivatives from precursors like this compound.
Contribution to the Synthesis of Novel Organic Materials
The functional groups of this compound provide anchor points for incorporation into larger molecular structures, including polymers and other advanced organic materials. Thiol chemistry, particularly "click" reactions like thiol-ene additions, is a powerful tool for polymer synthesis and modification due to its efficiency and mild reaction conditions.
This compound can be envisioned as a monomer or a modifying agent in the synthesis of functional polymers. The thiol group can react with polymers containing "ene" (alkene) groups to form stable thioether linkages. This allows for the precise introduction of the chloropyridazine moiety into a polymer chain, potentially imparting specific properties such as thermal stability, conductivity, or biological activity.
Furthermore, the development of conductive polymers is a major field in materials science, with applications in electronics, sensors, and biomedicine. Polymers with heterocyclic rings, such as polypyrrole and polythiophene, are among the most studied conductive polymers. The nitrogen- and sulfur-containing pyridazine ring of this compound makes it an interesting candidate for incorporation into novel conductive polymer systems. The synthesis of such materials can be achieved through chemical or electrochemical polymerization methods. By functionalizing a polymer backbone with this molecule, it may be possible to tune the electronic properties of the resulting material.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Synthetic Strategy | Potential Properties/Applications |
|---|---|---|
| Functional Polymers | Thiol-ene "click" chemistry | Modified surface properties, thermal stability, antimicrobial coatings |
| Conductive Polymers | Incorporation as a monomer or dopant | Tunable electronic properties for sensors, organic electronics |
Future Research Directions in this compound Chemistry
The versatility of this compound suggests several promising avenues for future research. In agrochemicals, a systematic exploration of derivatives created through reactions at both the chloro and thiol positions could lead to the discovery of new pesticides with novel modes of action or improved environmental profiles.
In the realm of chemical biology, designing and synthesizing specific chemical probes based on the this compound scaffold could yield new tools for studying enzymatic activity or for labeling specific proteins within a cellular context. Exploring its potential in biocatalytic transformations could unlock environmentally friendly pathways to complex, high-value molecules.
Perhaps the most expansive future lies in materials science. Research could focus on the synthesis and characterization of novel polymers incorporating this molecule. Investigating the electrical, optical, and mechanical properties of such materials could lead to new applications in fields ranging from biomedical devices to organic electronics. The development of smart materials that respond to stimuli based on the reversible chemistry of the thiol group is another exciting possibility.
Q & A
Q. What are the optimal synthetic routes for 6-chloropyridazine-3-thiol, and how can reaction conditions be systematically optimized?
- Methodology :
- Classical synthesis : React 3-amino-6-chloropyridazine with formic acid under reflux (18 hours, 74% yield) .
- Alternative routes : Use hydrazide intermediates (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) with phenyl isothiocyanate under alkaline conditions to form thiol derivatives .
- Optimization parameters : Vary reaction time, temperature (e.g., 70–75°C for higher yields), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical techniques :
- IR spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and pyridazine ring vibrations .
- NMR : Confirm substitution patterns (e.g., δ 7.2–8.1 ppm for pyridazine protons) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What experimental protocols are used to study its reactivity in disulfide bond formation?
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol group .
- In-solution stability : Use EDTA-containing buffers to chelate metal ions that catalyze degradation .
Advanced Research Questions
Q. How does this compound modulate redox-dependent biological pathways, such as antiplatelet activity?
- Experimental design :
Q. What mechanistic insights explain its selective reactivity in thiol-disulfide exchange reactions?
Q. Can this compound derivatives act as COX-1/COX-2 inhibitors?
- Screening approach :
- Synthesize pyridazinone derivatives (e.g., 6-substituted-2-alkylpyridazin-3(2H)-ones) via condensation with alkyl halides.
- Evaluate COX inhibition using enzyme immunoassays (EIAs) with arachidonic acid as substrate .
Q. How do structural modifications of this compound impact antibacterial efficacy?
- Structure-activity relationship (SAR) study :
- Synthesize triazole-thiol hybrids (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol) .
- Test against Gram-positive/-negative strains via broth microdilution (MIC values) .
Q. What in vitro models validate its metabolic stability and bioactivation pathways?
- Methodology :
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
